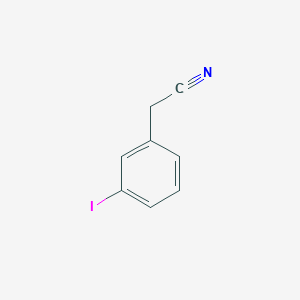

3-Iodophenylacetonitrile

Description

Significance of Arylacetonitriles as Versatile Synthetic Intermediates

Arylacetonitriles, the class of compounds to which 3-Iodophenylacetonitrile belongs, are highly valued in organic synthesis for their adaptability. researchgate.net The nitrile functional group is a linchpin for a variety of chemical transformations. It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or undergo addition reactions with organometallic reagents to produce ketones. This versatility allows chemists to introduce a range of functionalities into a molecule, making arylacetonitriles crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and materials science components. researchgate.netchemimpex.com

The carbon atom adjacent to the nitrile group (the α-carbon) is acidic, enabling the formation of a carbanion. This nucleophilic center can then participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, further expanding the synthetic possibilities. organic-chemistry.orgsci-hub.se Modern catalytic systems, including those based on iron, have been developed to achieve chemoselective α-alkylation and α-olefination of arylacetonitriles in an environmentally friendly manner. organic-chemistry.org

The Unique Role of Halogenated Aryl Systems in Enabling Chemical Transformations

The presence of a halogen atom on an aromatic ring, as seen in this compound, opens the door to a wealth of powerful synthetic methodologies, most notably transition-metal-catalyzed cross-coupling reactions. frontiersin.org These reactions, which include the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds. acs.org

Among the halogens, iodine is particularly favored for these transformations. The carbon-iodine bond is the weakest of the carbon-halogen bonds (excluding astatine), making aryl iodides the most reactive electrophiles in the oxidative addition step, which is often the rate-determining step in catalytic cycles. frontiersin.org This high reactivity allows for milder reaction conditions and broader substrate scope compared to their bromo and chloro counterparts. frontiersin.org The strategic placement of an iodine atom on an aryl system provides a reactive handle that can be selectively functionalized, leaving other parts of the molecule untouched.

Overview of this compound as a Strategic Building Block in Modern Organic Synthesis

This compound synergistically combines the advantageous features of both arylacetonitriles and halogenated aryl systems. This dual functionality makes it a highly strategic building block in the design and execution of complex synthetic routes. chemimpex.com The iodine atom at the meta-position of the phenyl ring can be readily transformed through various cross-coupling reactions to introduce new aryl, alkyl, or other functional groups. chinesechemsoc.org Simultaneously or sequentially, the nitrile group can be elaborated into a variety of other functionalities. researchgate.net

This compound serves as a key intermediate in the synthesis of a range of complex molecules. chemimpex.com For instance, the nitrile group can undergo intramolecular carbopalladation. acs.org Furthermore, the iodine atom can be displaced in nucleophilic substitution reactions, and its presence enhances the lipophilicity of resulting compounds, a desirable trait in medicinal chemistry. chemimpex.com The borane (B79455) reduction of this compound yields the corresponding primary amine, which can be further modified. researchgate.net The hydrolysis of the nitrile group provides 3-iodophenylacetic acid, another valuable synthetic intermediate. chemicalbook.com

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in organic synthesis. The following tables summarize key data for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-iodophenyl)acetonitrile | thermofisher.com |

| CAS Number | 130723-54-5 | sigmaaldrich.com |

| Molecular Formula | C₈H₆IN | thermofisher.com |

| Molecular Weight | 243.04 g/mol | sigmaaldrich.com |

| InChI Key | LVOKGAHCTHNWIL-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Ic1cccc(CC#N)c1 | sigmaaldrich.com |

| Physical Property | Value | Source |

| Form | Solid, Crystals, or Crystalline Powder | thermofisher.comsigmaaldrich.com |

| Appearance | White to yellow to pale orange | thermofisher.com |

| Melting Point | 34-38 °C | sigmaaldrich.com |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of 3-iodobenzyl bromide with a cyanide salt. A specific example of this preparation is detailed below.

A mixture of 3-iodobenzyl bromide (5.92 g) dissolved in methylene (B1212753) chloride (20 ml) is treated with a solution of potassium cyanide (4 g) and a phase-transfer catalyst, tetra-n-butylammonium bromide (0.32 g), in water (20 ml). prepchem.com The biphasic mixture is then heated to reflux for 2 hours. prepchem.com After the reaction is complete, the organic layer is separated, washed with water, and dried over magnesium sulfate. prepchem.com Evaporation of the solvent followed by purification of the residue via column chromatography using methylene chloride as the eluent affords the desired product, this compound (4.4 g). prepchem.com

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the reactivity of its two key functional groups: the iodo-substituted aromatic ring and the acetonitrile (B52724) moiety.

Reactions Involving the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other groups.

Hydrolysis: The nitrile can be hydrolyzed under basic conditions to yield 3-iodophenylacetic acid. For example, refluxing this compound in an aqueous solution of sodium hydroxide (B78521) for 4 hours, followed by acidification, produces 3-iodophenylacetic acid in high yield (83%). chemicalbook.com This carboxylic acid is itself a valuable intermediate for further synthetic transformations.

Reduction: The nitrile group can be reduced to a primary amine. For example, reduction with borane affords 2-(3-iodophenyl)ethan-1-amine. researchgate.net This amine can then be used in a variety of subsequent reactions, such as the formation of amides or the construction of nitrogen-containing heterocycles.

α-Alkylation: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base to form a stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds. organic-chemistry.orgsci-hub.se

Reactions Involving the Iodinated Aromatic Ring

The carbon-iodine bond is the most synthetically versatile site for transformations on the aromatic ring of this compound.

Cross-Coupling Reactions: As a highly reactive aryl iodide, this compound is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. frontiersin.org These include, but are not limited to, Suzuki-Miyaura couplings with boronic acids, Heck couplings with alkenes, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines. These reactions allow for the facile introduction of a vast array of substituents at the 3-position of the phenyl ring, providing access to a diverse library of complex molecules.

Finkelstein Reaction: A copper-catalyzed Finkelstein reaction of (hetero)aromatics has been developed, which can be applied to substrates like this compound. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOKGAHCTHNWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374766 | |

| Record name | 3-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130723-54-5 | |

| Record name | 3-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-iodophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Iodophenylacetonitrile

Methodologies for Selective Carbon-Iodine Bond Formation in Arylacetonitrile Frameworks

The introduction of an iodine atom onto the phenylacetonitrile (B145931) scaffold at the meta-position is a critical step that can be achieved either by substituting a pre-existing halogen or by direct iodination of the aromatic ring.

Halogen exchange reactions, particularly the Finkelstein reaction, represent a common method for synthesizing iodo-organics from corresponding chloro- or bromo-compounds. babafaridgroup.edu.inmanac-inc.co.jp While the classic Finkelstein reaction involves converting alkyl halides, its application to aryl halides requires specific conditions due to the lower reactivity of the C(sp²)–X bond compared to a C(sp³)–X bond. wikipedia.orgnih.gov

The conversion of a precursor like 3-bromophenylacetonitrile (B52883) to 3-iodophenylacetonitrile involves a nucleophilic substitution with an iodide salt. manac-inc.co.jp Aromatic Finkelstein reactions are typically equilibrium processes; however, they can be driven to completion by using a large excess of the iodide salt or by exploiting the differential solubility of the resulting halide salts. wikipedia.org For unactivated aryl halides, this transformation is often sluggish and necessitates catalysis. nih.gov Copper(I) iodide, often in combination with diamine ligands, and nickel complexes have proven effective in catalyzing this exchange. wikipedia.orgnih.gov The reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA) at elevated temperatures. nih.gov

Table 1: Catalytic Systems for Aromatic Finkelstein Reactions

| Catalyst System | Precursor Halide | Iodide Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Copper(I) iodide / Diamine Ligand | Aryl Bromide/Chloride | Sodium Iodide (NaI) | DMF | 110-150 |

| Nickel(II) bromide / Tributylphosphine | Aryl Bromide | Potassium Iodide (KI) | HMPA | 140 |

This table presents generalized conditions for the Aromatic Finkelstein reaction, a viable method for synthesizing this compound from other 3-halophenylacetonitriles.

Direct iodination involves the electrophilic substitution of a hydrogen atom on the phenylacetonitrile ring. Molecular iodine (I₂) itself is a weak electrophile, making direct iodination of many aromatic rings, especially those that are not highly activated, a challenging process. babafaridgroup.edu.in To enhance the electrophilicity of the iodine, it is often used in conjunction with an oxidizing agent.

A common and effective system involves the use of molecular iodine with nitric acid (HNO₃) in a solvent like acetic acid. babafaridgroup.edu.in This mixture generates a more potent iodinating species, allowing the reaction to proceed at ambient temperatures with high yields. babafaridgroup.edu.in Another approach is the use of N-Iodosuccinimide (NIS) as an iodine source, often activated by a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org The regioselectivity of direct iodination on the phenylacetonitrile ring is directed by the existing substituents. The electron-withdrawing nature of the cyanomethyl group directs incoming electrophiles to the meta-position, making this a feasible route to the 3-iodo isomer.

Table 2: Reagent Systems for Direct Iodination of Arenes

| Iodinating Agent | Activator / Co-reagent | Typical Substrate | Key Features |

|---|---|---|---|

| Iodine (I₂) | Nitric Acid (HNO₃) | Activated & Deactivated Aromatics | High yields at room temperature. babafaridgroup.edu.in |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Methoxy-substituted aromatics | Mild conditions, short reaction times. organic-chemistry.org |

| Sodium Iodide (NaI) | Sodium Hypochlorite (NaOCl) | Activated Aromatics | In-situ generation of electrophilic iodine. |

This table summarizes various systems applicable for the direct iodination of the phenylacetonitrile framework to produce this compound.

Cyanation Strategies for the Acetonitrile (B52724) Moiety

The formation of the acetonitrile functional group is the second key transformation in the synthesis of this compound.

A highly effective and straightforward method for synthesizing this compound is through the nucleophilic displacement of a halide from 3-iodobenzyl halide. In this Sₙ2 reaction, a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), acts as the nucleophile.

A well-documented procedure involves the reaction of 3-iodobenzyl bromide with potassium cyanide. prepchem.com The reaction is often carried out in a biphasic system (e.g., methylene (B1212753) chloride and water) and is significantly accelerated by the use of a phase-transfer catalyst (PTC), such as tetra-n-butylammonium bromide. prepchem.com The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl (B1604629) bromide. This method typically proceeds under reflux conditions and results in good yields of the desired product after purification. prepchem.com

Table 3: Synthesis of this compound via Nucleophilic Displacement

| Starting Material | Cyanide Source | Catalyst | Solvent System | Conditions | Yield |

|---|---|---|---|---|---|

| 3-Iodobenzyl bromide | Potassium Cyanide (KCN) | Tetra-n-butylammonium bromide | Methylene Chloride / Water | Reflux, 2 hours | ~92% |

Data derived from a representative synthesis. prepchem.com

Beyond the direct displacement of benzylic halides, other methods can be employed to introduce the cyano group, particularly onto the aromatic ring itself before the methylene group is established or modified.

Transition metal-catalyzed cyanations have become a cornerstone of modern organic synthesis, offering mild conditions and broad functional group tolerance. The Rosenmund-von Braun reaction, a classical method using stoichiometric copper(I) cyanide at high temperatures, has largely been supplanted by palladium- or nickel-catalyzed processes. google.com These modern methods can utilize 3-iodo-bromobenzene as a starting material, with the cyanation reaction targeting the more reactive carbon-bromine bond. A variety of cyanide sources can be used, including less toxic alternatives to alkali metal cyanides, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). google.comorganic-chemistry.org

Another classical approach is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. This would allow for the synthesis to begin from 3-iodoaniline, providing a different strategic entry point to the target molecule.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring process efficiency. For the nucleophilic displacement route described in section 2.2.1, the single most important optimization is the implementation of phase-transfer catalysis.

Without a phase-transfer catalyst, the reaction between the water-soluble potassium cyanide and the organic-soluble 3-iodobenzyl bromide would be extremely slow due to the limited interfacial area between the two phases. The catalyst, typically a quaternary ammonium (B1175870) salt, forms an ion pair with the cyanide anion, rendering it soluble in the organic phase and dramatically increasing its proximity and reactivity towards the benzyl bromide.

Further optimization parameters for this specific reaction include:

Solvent Choice: While methylene chloride is effective, other organic solvents can be explored. The choice of solvent can influence reaction rate and ease of workup.

Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate. Lowering the temperature could reduce side reactions but would also extend the reaction time.

Stoichiometry: Using a slight excess of the cyanide source can help drive the reaction to completion. However, a large excess complicates purification and introduces more toxic waste.

Table 4: Optimization Parameters for Nucleophilic Displacement Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Use of Tetra-n-butylammonium bromide | Enhances transport of CN⁻ into the organic phase, accelerating the reaction rate. prepchem.com |

| Temperature | Reflux (~40°C for CH₂Cl₂) | Provides sufficient activation energy for the Sₙ2 reaction. prepchem.com |

| Reaction Time | 2 hours | Sufficient for completion under catalyzed, reflux conditions. prepchem.com |

| Purification | Column Chromatography | Removes unreacted starting material and catalyst byproducts. prepchem.com |

This table highlights key optimization factors for the synthesis of this compound from 3-iodobenzyl bromide. prepchem.com

Green Chemistry Principles Applied to this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes. jddhs.com

Atom Economy and Waste Reduction: Traditional multi-step syntheses often generate significant waste. Green approaches prioritize "atom economy" by designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. dergipark.org.tr Catalytic cross-coupling reactions, for instance, are inherently more atom-economical than classical methods that require stoichiometric activating reagents. The goal is to minimize byproducts and streamline the synthesis to fewer steps. nih.gov

Use of Safer Solvents: A significant portion of waste in chemical synthesis comes from solvents. jddhs.com Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. dergipark.org.tr For the synthesis of this compound, this could involve replacing chlorinated solvents like dichloromethane (B109758) or toxic solvents like dimethylformamide (DMF) with greener alternatives. unibo.it

The following table provides a comparison of common organic solvents and their greener alternatives, evaluated on criteria such as environmental health and safety.

| Traditional Solvent | Greener Alternative | Key Benefits of Alternative |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity |

| Dimethylformamide (DMF) | Cyrene® or Dimethyl Sulfoxide (DMSO) | Bioderived (Cyrene®), lower toxicity profile |

| Toluene | p-Cymene | Higher boiling point, lower toxicity |

| N/A (Aqueous Waste) | Water | Non-toxic, abundant, though can complicate purification |

Catalysis and Energy Efficiency: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions reduce the energy requirements compared to stoichiometric reactions and can be designed to be highly selective, minimizing byproducts. wjpmr.com For this compound production, employing highly efficient palladium or nickel catalysts can allow the reaction to proceed at lower temperatures and with lower catalyst loadings, saving energy and resources. organic-chemistry.org Furthermore, developing heterogeneous catalysts (catalysts in a different phase from the reactants) could simplify product purification and allow for catalyst recycling, further reducing waste. jddhs.com

Alternative Reagents: A major green challenge in nitrile synthesis is the use of highly toxic cyanide sources. Research focuses on developing cyanide-free pathways or using less toxic and safer cyanide transfer agents. organic-chemistry.org Using reagents like zinc cyanide, which is a solid and less acutely toxic than alkali metal cyanides, or potassium ferrocyanide, which is a stable coordination complex, represents a significant step forward in improving the safety profile of the synthesis. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional process with significant environmental impact to a modern, efficient, and sustainable manufacturing method.

Mechanistic Investigations of 3 Iodophenylacetonitrile Reactivity

Influence of the meta-Iodine Substituent on Aromatic Ring Reactivity

The iodine atom at the meta position of the phenyl ring in 3-Iodophenylacetonitrile significantly influences the reactivity of the aromatic system. Halogens, including iodine, are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their strong inductive electron-withdrawing effect. libretexts.org This effect decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). libretexts.org

Studies on iodobenzene (B50100) derivatives have shown that the nature of other substituents on the aromatic ring affects the halogen bonding properties of the iodine atom. jyu.fi Electron-withdrawing groups with a negative mesomeric effect, like the cyanomethyl group, tend to favor meta-iodine atoms acting as halogen bond donors. jyu.fi

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |

| Inductive Effect of Iodine | Deactivating (electron-withdrawing) libretexts.org | Activating (stabilizes negative intermediate) |

| Resonance Effect of Iodine | Weakly activating (electron-donating) libretexts.org | Minimal influence |

| Cyanomethyl Group (-CH₂CN) | Deactivating (electron-withdrawing) | Activating (stabilizes negative intermediate) |

| Overall Effect | Deactivated ring, directs ortho/para to the cyanomethyl group | Activated for substitution at the iodine position |

Chemical Transformations of the Acetonitrile (B52724) Functional Group

The acetonitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations.

The carbon-nitrogen triple bond in the nitrile group is highly polarized due to the greater electronegativity of nitrogen. numberanalytics.comlibretexts.org This polarization imparts a significant electrophilic character to the carbon atom, making it susceptible to attack by nucleophiles. numberanalytics.comopenstax.org This reactivity is analogous to that of a carbonyl carbon. openstax.org Nucleophilic addition to the nitrile carbon leads to the formation of an sp²-hybridized imine anion. openstax.org

Nitriles can undergo hydrolysis to form carboxylic acids or amides, and reduction to yield amines or aldehydes. numberanalytics.com The hydrolysis can be catalyzed by either acid or base. libretexts.org In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by a weak nucleophile like water. libretexts.orgpressbooks.pub In basic hydrolysis, a strong nucleophile like hydroxide (B78521) directly attacks the nitrile carbon. libretexts.org

The nitrogen atom of the nitrile group possesses a lone pair of electrons in an sp hybrid orbital, making it weakly basic. libretexts.org It can act as a nucleophile or a ligand in certain reactions, for instance, by coordinating to a metal center. wikipedia.org

The methylene (B1212753) group (-CH₂-) adjacent to the phenyl ring and the cyano group is known as the benzylic position. This position is particularly reactive due to the resonance stabilization of intermediates formed at this site. chemistrysteps.com Both radical and anionic intermediates at the benzylic position are stabilized by delocalization of the charge or the unpaired electron into the aromatic π-system. chemistrysteps.com

This enhanced reactivity allows for a range of reactions to occur at the benzylic carbon, including halogenation and oxidation. chemistrysteps.comkhanacademy.org For example, free radical bromination using N-bromosuccinimide (NBS) selectively occurs at the benzylic position. khanacademy.org Strong oxidizing agents can convert the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom attached to it. chemistrysteps.com The presence of the electron-withdrawing cyano group can further influence the acidity of the benzylic protons, making them susceptible to deprotonation by a suitable base, thereby generating a carbanion that can participate in various C-C bond-forming reactions.

Palladium-Catalyzed Processes Involving this compound

The aryl iodide moiety in this compound makes it an excellent substrate for a variety of palladium-catalyzed reactions, which are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

Palladium-catalyzed intramolecular reactions involving the addition of an organopalladium species to the nitrile group have been studied as a method for constructing cyclic compounds. lookchem.comacs.org In the context of this compound, an intramolecular carbopalladation could potentially occur where the aryl-palladium intermediate, formed by oxidative addition of the C-I bond to a Pd(0) catalyst, adds across the carbon-nitrogen triple bond of the cyano group. This process can lead to the formation of new ring systems. The efficiency and outcome of such reactions are highly dependent on the reaction conditions, including the choice of palladium catalyst, ligands, and additives. frontiersin.org

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. nih.gov This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position of the phenyl ring. A wide array of palladium-catalyzed cross-coupling reactions are applicable, including but not limited to:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds. sigmaaldrich.com

Heck Coupling: Reaction with alkenes. sigmaaldrich.com

Sonogashira Coupling: Reaction with terminal alkynes. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with amines. sigmaaldrich.com

Negishi-like Couplings: Reactions involving organozinc reagents. sigmaaldrich.com

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination to regenerate the Pd(0) catalyst and yield the cross-coupled product. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these transformations. rsc.orgorganic-chemistry.org For instance, electron-withdrawing groups on the aryl halide can enhance the rate of some cross-coupling reactions. organic-chemistry.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids, esters) | C-C | Tolerant of many functional groups. sigmaaldrich.comuwindsor.ca |

| Heck | Alkenes | C-C | Forms a new C-C bond at a vinylic position. sigmaaldrich.com |

| Sonogashira | Terminal Alkynes | C-C (sp) | Often requires a copper co-catalyst. sigmaaldrich.com |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | C-N, C-O, C-S | Forms carbon-heteroatom bonds. sigmaaldrich.com |

| Negishi | Organozinc Reagents | C-C | Often highly efficient and selective. sigmaaldrich.com |

Radical-Mediated Transformations and Photoredox Catalysis

The carbon-iodine bond in this compound is susceptible to cleavage under radical conditions, enabling a variety of chemical transformations. A significant area of investigation involves the use of visible-light-mediated photoredox catalysis, which offers a mild and environmentally friendly approach to generating aryl radicals. ethz.ch

Recent research has demonstrated that aryl radicals can be formed from this compound under visible light irradiation even without a traditional photoredox catalyst. rsc.orgresearchgate.net This process is facilitated by the formation of a halogen bond between the iodine atom of this compound and a Lewis base, such as triethylamine (B128534) (Et3N). rsc.orgresearchgate.net This interaction is crucial as it promotes intersystem crossing (ISC), leading to the formation of a triplet state aryl halide/Et3N complex. researchgate.net In this excited triplet state, the carbon-iodine bond is significantly elongated and weakened, predisposing it to fracture and form the corresponding 3-(cyanomethyl)phenyl radical. rsc.orgresearchgate.net

Density Functional Theory (DFT) calculations support this mechanism, showing that the presence of triethylamine stabilizes the triplet state and lowers the energy barrier for C-I bond dissociation compared to the molecule without the Lewis base. rsc.org The process involves the formation of a biradical triplet intermediate where unpaired electrons are localized on the aryl-carbon and the iodine atom. rsc.orgresearchgate.net This aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as C-C bond formation. rsc.org For instance, in the presence of N-methylpyrrole, the generated radical undergoes a coupling reaction to yield 2-(1-methyl-1H-pyrrol-2-yl)-3-iodophenylacetonitrile, demonstrating a practical application of this catalyst-free activation. rsc.org

The general principle of photoredox catalysis involves a photoactive catalyst that, upon absorbing light, engages in single-electron transfer (SET) processes with organic substrates. ethz.ch While catalysts like ruthenium and iridium complexes are common, the ability of this compound to form radicals without a metal catalyst highlights the unique reactivity imparted by the iodine substituent. ethz.chrsc.orgwikipedia.org

Table 1: Catalyst-Free Radical Formation from this compound

| Parameter | Condition/Observation | Reference |

|---|---|---|

| Activation Method | Visible Light Irradiation (approx. 400 nm) | rsc.orgresearchgate.net |

| Key Reagent | Triethylamine (Et3N) as Lewis Base | rsc.org |

| Proposed Mechanism | Halogen bonding facilitates intersystem crossing to a triplet state, leading to C-I bond cleavage. | researchgate.net |

| Reactive Intermediate | 3-(cyanomethyl)phenyl radical | rsc.org |

| Example Application | C-C coupling with N-methylpyrrole | rsc.org |

Hydrolytic Pathways and Derivatization to Carboxylic Acids

The nitrile functional group (-C≡N) of this compound can be converted to a carboxylic acid (-COOH) through hydrolysis. chemistrysteps.com This transformation is a standard and valuable method in organic synthesis for preparing carboxylic acids from the corresponding nitriles. libretexts.org The hydrolysis can be performed under either acidic or alkaline conditions, typically requiring heat. chemguide.co.uklibretexts.org

The reaction is understood to proceed in two main stages. chemguide.co.uk First, the nitrile is hydrated to form an amide intermediate, in this case, 2-(3-iodophenyl)acetamide. Subsequently, the amide is further hydrolyzed to the carboxylic acid (or its salt) and ammonia (B1221849) (or an ammonium (B1175870) salt). byjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, this compound is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org This process yields the free carboxylic acid, 3-Iodophenylacetic acid, and the corresponding ammonium salt (e.g., ammonium chloride if HCl is used). chemguide.co.uk The formation of the free acid is favored because under the low pH conditions, any carboxylate anion formed is immediately protonated. chemguide.co.uk

Alkaline-Catalyzed Hydrolysis: When this compound is heated with an aqueous solution of a base, such as sodium hydroxide, the hydrolysis yields the salt of the carboxylic acid (e.g., sodium 3-iodophenylacetate). chemguide.co.uklibretexts.org Ammonia gas is liberated during this process. chemguide.co.uk To obtain the free 3-Iodophenylacetic acid, the resulting reaction mixture must be neutralized and then acidified with a strong acid, which protonates the carboxylate salt. libretexts.org The free carboxylic acid can then be isolated, for example, by distillation. libretexts.org

The resulting product, 3-Iodophenylacetic acid, can be further modified or derivatized for various applications, including for analytical purposes where conversion to a more volatile or detectable form is advantageous. researchgate.netjfda-online.com

Table 2: General Conditions for Hydrolysis of this compound

| Hydrolysis Type | Reagents | Initial Products | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute HCl or H₂SO₄, Heat (reflux) | 3-Iodophenylacetic acid and Ammonium salt (e.g., NH₄Cl) | 3-Iodophenylacetic acid | chemguide.co.uklibretexts.org |

| Alkaline-Catalyzed | Aqueous NaOH or KOH, Heat (reflux) | Sodium 3-iodophenylacetate and Ammonia (NH₃) | 3-Iodophenylacetic acid (after acidification) | chemguide.co.uklibretexts.org |

Synthesis and Exploration of 3 Iodophenylacetonitrile Derivatives

Derivatives through Reduction of the Nitrile Functionality

The nitrile group of 3-Iodophenylacetonitrile is a key functional handle that can be readily transformed into a primary amine, opening up a vast landscape for further molecular elaboration.

Synthesis of Corresponding Primary Amines

The conversion of the cyano group in this compound to a primary amino group (—CH₂NH₂) yields 2-(3-iodophenyl)ethan-1-amine. This transformation is a pivotal step in synthesizing more complex molecules. The reduction can be achieved using several established methods. chemguide.co.uk

One common and powerful reducing agent for this purpose is Lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup to neutralize the reaction mixture and liberate the free amine. chemguide.co.uklibretexts.org Another documented approach involves the use of borane (B79455) (BH₃), offering an alternative pathway to the desired primary amine. vulcanchem.com

Catalytic hydrogenation represents another effective methodology. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Catalysts such as palladium, platinum, or nickel are commonly employed, often supported on carbon. chemguide.co.uk A specific example is the use of ruthenium catalysts, which can facilitate the hydrogenation of nitriles to primary amines under defined conditions of temperature and pressure, often in the presence of ammonia (B1221849) to minimize the formation of secondary and tertiary amine byproducts. google.com

Table 1: Selected Methods for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. Water/acid workup | Primary amine |

| Borane (BH₃) | Appropriate solvent system | Primary amine |

Subsequent Functionalization of Amine Derivatives

The primary amine, 2-(3-iodophenyl)ethan-1-amine, serves as a versatile nucleophile, enabling a wide range of subsequent functionalization reactions. geeksforgeeks.org These reactions allow for the introduction of diverse structural motifs, significantly expanding the chemical space accessible from the parent compound.

Common functionalization pathways for primary amines include:

Acylation: Reaction with acyl chlorides or acid anhydrides yields stable amide derivatives. This reaction proceeds readily, often at room temperature, and is a common strategy for modifying the amine's properties or for protecting the amino group. lumenlearning.comtestbook.com

Alkylation: Amines can be alkylated by reacting them with alkyl halides. This reaction can lead to a mixture of mono-, di-, and even tri-alkylated products, though conditions can be optimized to favor monosubstitution, for instance, by using a large excess of the amine. geeksforgeeks.orgmnstate.edu

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases). lumenlearning.comtestbook.com These imines can be stable compounds themselves or can be further reduced in a process known as reductive amination to form secondary amines.

Salt Formation: As bases, amines react with acids to form ammonium (B1175870) salts. lumenlearning.com This is often used for purification or to improve the water solubility of the compound.

An example of a more complex derivative is 2-(3-chloropyridin-4-yl)-1-(3-iodophenyl)ethan-1-amine, which illustrates how the amine functionality can be incorporated into more elaborate molecular architectures. molport.com

Derivatives via Alkylation and Arylation Reactions at the Benzylic Center

The methylene (B1212753) (—CH₂—) group in this compound, situated between the aromatic ring and the electron-withdrawing nitrile group, is known as a benzylic position. This position is activated and susceptible to deprotonation, making it a target for alkylation and arylation reactions. chemistrysteps.comlibretexts.org

The reactivity of the benzylic position is due to the resonance stabilization of the carbanion (or radical) intermediate formed upon deprotonation (or hydrogen abstraction). chemistrysteps.com This allows for the formation of new carbon-carbon bonds directly at this site.

Alkylation: The benzylic C-H bond can be functionalized through direct alkylation. Modern methods, such as those employing photoredox catalysis, enable the coupling of benzylic positions with various electron-deficient alkenes in an atom-economical manner. rsc.org This approach avoids the need for pre-functionalization and proceeds under mild conditions.

Arylation: The introduction of an aryl group at the benzylic position can be achieved through cross-coupling strategies. Protocols for the α-arylation of active methylene compounds, such as α-cyanoacetates, have been developed using transition metal catalysts. For instance, nickel-catalyzed electrochemical methods can couple aryl halides with α-cyanoacetate substrates to form α-aryl derivatives. xmu.edu.cn Copper-catalyzed C-arylation of active methylene compounds has also been reported, providing a pathway to α-arylated products. beilstein-journals.org These methods are applicable to the benzylic center of this compound, which contains a similar activated methylene group.

Incorporation of this compound into Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uomus.edu.iq this compound serves as a valuable building block for synthesizing such complex structures.

The reactivity of both the iodo- and the nitrile-functionalized parts of the molecule can be harnessed to construct various heterocyclic rings. For example, this compound can be used in the synthesis of benzo[d]oxazole derivatives. evitachem.com

A powerful point of comparison is the reactivity of its isomer, 2-Iodophenylacetonitrile. The ortho relationship between the iodo and acetonitirile groups in the 2-iodo isomer enables intramolecular cyclization reactions that are not possible with the 3-iodo isomer. For instance, (2-Iodophenyl)acetonitrile reacts with internal alkynes in a palladium-catalyzed annulation process to afford 2-aminonaphthalenes and 1,3-benzoxazine derivatives. acs.org This reaction proceeds via an intramolecular carbopalladation of the cyano group, a pathway unavailable to the 3-iodo isomer due to the greater distance between the reactive sites. This difference in reactivity highlights the critical role of isomer position in directing synthetic outcomes toward specific heterocyclic scaffolds. Other research has demonstrated the use of iodophenylacetonitrile in constructing indole (B1671886) frameworks via Madelung-type syntheses. semanticscholar.org

Synthesis of Organometallic Derivatives for Catalytic Applications

The carbon-iodine bond in this compound is a key feature that allows for the synthesis of organometallic derivatives, which are pivotal in modern catalytic processes. cas.org Catalysts are substances that accelerate chemical reactions without being consumed, and organometallic compounds are often at the heart of these transformations. cas.orgnih.gov

The iodine atom can participate in several types of reactions to form organometallic intermediates:

Oxidative Addition: The C-I bond can readily undergo oxidative addition to low-valent transition metal centers, such as palladium(0) or nickel(0). This is the initial step in many widely used cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. The resulting organopalladium or organonickel intermediates can then react with other partners to form new C-C, C-N, or C-O bonds.

Metal-Halogen Exchange: Treatment with strong bases like organolithium reagents (e.g., n-butyllithium) can lead to the formation of an aryllithium species, which is a powerful nucleophile for subsequent reactions.

Photoredox Catalysis: Under visible light irradiation, the C-I bond can be cleaved to generate an aryl radical. This radical species can then engage in various transformations, including C-H functionalization reactions, without the need for a metal catalyst in some cases. rsc.org

These organometallic intermediates derived from this compound are not typically isolated but are generated in situ to catalyze a desired transformation. The ability to form these reactive species makes this compound a valuable precursor for creating complex molecules through catalytic methods.

Comparative Reactivity and Synthesis Studies of Positional Isomers (e.g., 2-Iodophenylacetonitrile)

The chemical behavior of iodophenylacetonitrile is significantly influenced by the position of the iodine substituent on the phenyl ring. Comparing the reactivity of this compound with its positional isomer, 2-Iodophenylacetonitrile, provides valuable insights into the effects of steric and electronic factors on reaction outcomes.

The most striking difference lies in their propensity for intramolecular reactions. As mentioned previously, 2-Iodophenylacetonitrile is an ideal substrate for palladium-catalyzed annulation reactions with alkynes to form substituted 2-aminonaphthalenes. acs.org The proximity of the iodo and cyanomethyl groups allows for the formation of a six-membered palladacycle intermediate, which is crucial for the subsequent cyclization onto the nitrile.

Table 2: Reactivity Comparison of Iodophenylacetonitrile Isomers

| Feature | 2-Iodophenylacetonitrile | This compound |

|---|---|---|

| Proximity of Substituents | ortho (1,2-substitution) | meta (1,3-substitution) |

| Intramolecular Cyclization | Favorable for forming 6-membered rings (e.g., Pd-catalyzed annulation) | Unfavorable due to large distance between groups |

| Primary Reactions | Intramolecular cyclizations, standard cross-coupling | Standard intermolecular cross-coupling reactions (Suzuki, Heck, etc.) |

| Key Synthetic Utility | Precursor to fused heterocyclic systems like aminonaphthalenes and benzoxazines acs.org | Versatile building block for introducing the 3-(cyanomethyl)phenyl moiety |

In contrast, the meta arrangement in this compound prevents such intramolecular pathways. Its reactivity is primarily centered on intermolecular reactions, where the iodo-group serves as a handle for standard cross-coupling reactions, and the nitrile and benzylic positions undergo their characteristic transformations as described in previous sections. Therefore, while both isomers are valuable synthetic intermediates, the choice between them is dictated by the desired final molecular architecture, with the 2-iodo isomer being uniquely suited for building certain fused polycyclic systems.

Applications of 3 Iodophenylacetonitrile in Complex Molecular Synthesis

Utilization as a Precursor for Advanced Pharmaceutical Intermediates

The unique chemical properties of 3-iodophenylacetonitrile make it a sought-after precursor in the pharmaceutical industry. chemimpex.com It plays a crucial role in the development of new therapeutic agents by providing a scaffold for the synthesis of complex and biologically active molecules. chemimpex.com

Bioactive scaffolds are core structures of molecules that can be systematically modified to create a library of related compounds. These libraries are then screened for biological activity to identify potential drug candidates. This compound serves as a foundational element in the construction of such scaffolds. chemimpex.com For instance, it can be used to create three-dimensional molecular frameworks that are often found in natural products and are associated with enhanced binding to biological targets. pharmenabletx.com The ability to generate structurally diverse and complex molecules is crucial for the discovery of novel medicines. pharmenabletx.com

The development of bioactive scaffolds for tissue engineering is another area where the principles of complex molecular synthesis are applied. mdpi.comaccscience.com While not directly using this compound, the creation of these scaffolds often involves intricate chemical modifications to achieve desired biological properties, such as promoting cell growth and tissue regeneration. nih.govnih.gov

Targeted therapies represent a cornerstone of modern medicine, focusing on specific molecules involved in disease pathways. nih.gov this compound is instrumental in the design and synthesis of small molecules that can interact with these targets with high specificity. chemimpex.comnih.gov The iodine atom in its structure is particularly useful for introducing modifications that can enhance the molecule's ability to bind to its target and improve its pharmacological properties. chemimpex.com

The synthesis of targeted small molecules often involves a multi-step process where this compound can be a key starting material. For example, it can be a precursor in the synthesis of growth hormone receptor inhibitors, which have potential applications in cancer therapy. nih.gov The ability to precisely design and synthesize these molecules is critical for developing effective and less toxic cancer treatments. discoveryontarget.com

Interactive Data Table: Research Findings on Bioactive Scaffolds and Targeted Small Molecules

| Application Area | Key Research Finding | Relevance of this compound |

| Bioactive Scaffolds | Development of 3D-printed scaffolds for bone regeneration. accscience.commdpi.com | Serves as a building block for complex, three-dimensional molecular architectures. pharmenabletx.com |

| Chemical Libraries | Creation of diverse compound libraries for high-throughput screening. pharmenabletx.comyale.edu | Provides a versatile scaffold for generating a wide range of molecular derivatives. chemimpex.com |

| Targeted Cancer Therapy | Design of small molecules that inhibit specific cancer-associated proteins. nih.govdiscoveryontarget.com | The iodine atom allows for modifications that enhance target binding and efficacy. chemimpex.com |

| Growth Hormone Modulation | Synthesis of small molecules that inhibit the growth hormone receptor. nih.gov | Can be a precursor in the synthetic pathway to these targeted inhibitors. |

Role in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals and other specialty chemicals. chemimpex.comlookchem.com Its chemical reactivity allows for its incorporation into a variety of molecules with desired properties for agricultural applications, such as pesticides and herbicides. lookchem.comarchivemarketresearch.comguidechem.com The synthesis of these compounds often requires versatile building blocks like this compound to create effective and selective agents. thermofisher.com

Enabling Synthesis of Advanced Materials and Functional Molecules

The applications of this compound extend to the field of materials science, where it contributes to the development of advanced materials with specific functionalities. chemimpex.comsmolecule.com

Fluorescent probes are essential tools for visualizing and studying biological processes at the molecular level. glenresearch.comthermofisher.comsetabiomedicals.com this compound can be used in the synthesis of these probes. chemimpex.com The core structure provided by this compound can be modified with fluorophores and recognition elements to create probes that specifically label and report on the presence of target molecules within cells.

In polymer and coating science, this compound can be utilized in the synthesis of specialized polymers and coatings. chemimpex.comscirp.orgbund.deresearchgate.net The ability to incorporate this molecule into polymer chains can impart unique properties to the resulting materials, such as enhanced thermal stability or specific surface functionalities. scirp.orgresearchgate.net For example, it could be used to create polymers for protective coatings on various materials. scirp.org

Strategic Intermediate in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. frontiersin.orgnih.gov Similarly, cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular bond-forming events that occur under a single set of reaction conditions, rapidly building molecular complexity from a simpler starting point. nih.govmdpi.com In both strategies, the goal is to achieve high levels of synthetic efficiency, atom economy, and structural complexity with minimal purification steps. frontiersin.orgnih.gov

This compound is a particularly valuable building block for these advanced synthetic strategies due to its bifunctional nature. The molecule contains two key reactive sites: the nitrile group (-C≡N) and the carbon-iodine (C-I) bond.

The Nitrile Group: The nitrile functionality is a versatile precursor for various nitrogen-containing heterocycles. It can act as an electrophile or, upon deprotonation of the adjacent methylene (B1212753) group, as a nucleophile. In the context of cascade reactions, it is often a key participant in cyclization steps, leading to the formation of fused ring systems. nih.govscilit.com

The Iodoaryl Group: The carbon-iodine bond on the phenyl ring serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions. The C-I bond is susceptible to oxidative addition by low-valent metal catalysts, most notably palladium(0) and copper(I), which is often the initiating step for a cascade sequence. mdpi.comrsc.orgacs.org

The strategic placement of the iodo and cyanomethyl groups allows for the design of elegant cascade sequences to construct polycyclic and heterocyclic frameworks. While specific literature on this compound in these exact processes is specialized, the reactivity of its close structural isomer, (2-iodophenyl)acetonitrile, in palladium-catalyzed cascade reactions provides a well-documented and analogous blueprint for its potential applications.

A prime example is the palladium-catalyzed annulation of internal alkynes with (2-iodophenyl)acetonitrile to synthesize 3,4-disubstituted 2-aminonaphthalenes. acs.org This reaction is a powerful demonstration of a cascade process initiated by the iodoaryl moiety. The proposed mechanism involves:

Oxidative addition of the C-I bond to a Pd(0) catalyst.

Insertion of the internal alkyne into the resulting arylpalladium(II) complex.

Intramolecular nucleophilic attack of the nitrile group onto the newly formed vinylpalladium species.

Reductive elimination to regenerate the Pd(0) catalyst and furnish the aromatic product.

This cascade efficiently constructs a new six-membered ring fused to the original benzene (B151609) ring, incorporating the alkyne and the nitrile group into the final structure. The reaction demonstrates broad substrate scope with various internal alkynes.

Table 1: Palladium-Catalyzed Annulation of (2-Iodophenyl)acetonitrile with Various Alkynes acs.org

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | 4-Octyne | 2-Amino-1-methyl-3,4-dipropylnaphthalene | 95 |

| 2 | 1,2-Diphenylethyne | 2-Amino-1-methyl-3,4-diphenylnaphthalene | 99 |

| 3 | 1-Phenyl-1-propyne | 2-Amino-1,4-dimethyl-3-phenylnaphthalene | 94 |

| 4 | 1-(Trimethylsilyl)-1-propyne | 2-Amino-4-methyl-1-methyl-3-(trimethylsilyl)naphthalene | 84 |

| 5 | 5-Decyne | 2-Amino-1-methyl-3,4-dibutylnaphthalene | 94 |

This table illustrates the versatility of the cascade reaction using the analogous compound (2-Iodophenyl)acetonitrile. The yields demonstrate the high efficiency of this palladium-catalyzed process in constructing complex naphthalene (B1677914) derivatives from simple precursors.

This type of transformation highlights the immense potential of this compound as a strategic intermediate. By leveraging the distinct reactivity of its two functional groups, it can serve as a linchpin in the assembly of complex molecular architectures, particularly fused nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and materials science. nih.gov The combination of a reactive nitrile and a metal-activatable iodo group in one molecule makes it an ideal candidate for the development of novel multicomponent and cascade reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodophenylacetonitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the precise structure of 3-Iodophenylacetonitrile. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the iodine atom and the nitrile group, leading to a distinct pattern in the aromatic region. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons. bhu.ac.in The interpretation of these shifts is fundamental to confirming the core structure of the compound. pitt.edusigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ | ~3.7 | ~20-30 |

| Aromatic CH | ~7.2 - 7.8 | ~125 - 140 |

| C-I | - | ~95 |

| C-CH₂CN | - | ~130 |

| CN | - | ~117 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

To unambiguously assign the proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are indispensable. wikipedia.orgscribd.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides correlations between protons and their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the protonated carbons in the molecule. wikipedia.orgsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). columbia.eduyoutube.com This technique is particularly valuable for identifying quaternary carbons by observing their correlations with nearby protons. sdsu.edu For instance, the protons of the methylene group would show a correlation to the nitrile carbon and the aromatic carbon to which the CH₂CN group is attached.

For more complex adducts or derivatives of this compound, advanced NMR techniques may be employed. These can include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment provides information about the spatial proximity of nuclei, which is critical for determining the stereochemistry and three-dimensional structure of larger molecules.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, simplifying the analysis of the ¹³C NMR spectrum. bhu.ac.in

One-pot two-step synthesis methods for creating derivatives can be monitored and the products characterized using these advanced NMR techniques.

The synthesis of various adducts, such as those involving palladium-catalyzed cross-coupling reactions, often results in complex structures where these advanced NMR methods are essential for complete characterization. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound with high accuracy. measurlabs.cominnovareacademics.inmeasurlabs.com This accuracy allows for the unambiguous determination of the elemental formula of this compound and its adducts. bioanalysis-zone.com By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, a high degree of confidence in the molecular composition can be achieved. innovareacademics.in

Table 2: Theoretical vs. Experimental Mass Data for this compound (C₈H₆IN)

| Ion | Calculated Exact Mass | Observed Mass (HRMS) |

| [M+H]⁺ | 243.9618 | Typically within a few ppm of the calculated value |

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of ions, providing valuable insights into the structural connectivity of a molecule. wikipedia.orgnationalmaglab.orgjeolusa.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. biocompare.comlabmanager.com The fragmentation pattern of this compound can reveal characteristic losses, such as the loss of the iodine atom or the nitrile group, which helps to confirm the proposed structure. For its adducts, MS/MS can be used to map out the connectivity of the different molecular fragments. researchgate.net

By combining the detailed structural information from NMR spectroscopy with the precise mass and fragmentation data from mass spectrometry, a comprehensive and unambiguous characterization of this compound and its derivatives can be achieved.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to probe the structure of molecules like this compound. IR spectroscopy provides insights into the vibrational modes of functional groups, while UV-Vis spectroscopy elucidates the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. athabascau.ca When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. rsc.org If a vibration causes a change in the molecule's dipole moment, it will absorb energy at a characteristic frequency, resulting in an absorption band in the IR spectrum. rsc.org The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹), which is proportional to the energy of the vibration. rsc.org

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most distinct peak is due to the stretching vibration of the nitrile (C≡N) group. Other significant absorptions arise from the vibrations of the aromatic ring and the aliphatic methylene (CH₂) group. The region below 1500 cm⁻¹ is known as the "fingerprint region," which contains complex vibrations unique to the molecule as a whole. oregonstate.eduspecac.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3050-3100 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| ~2930-2960 | C-H Stretch | Aliphatic (sp³ C-H) | Medium-Weak |

| ~2250 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1550-1600 | C=C Stretch | Aromatic Ring | Medium |

| ~1400-1500 | C=C Stretch | Aromatic Ring | Medium |

| ~600-800 | C-I Stretch | Iodo-Aryl | Medium-Strong |

Note: The exact positions of these bands can vary slightly based on the sample preparation method (e.g., thin film, KBr disc) and the specific instrument used. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from their ground state to a higher energy state. shu.ac.uktechnologynetworks.com The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups that absorb light. tanta.edu.egmsu.edu For organic molecules like this compound, the most common electronic transitions are π → π* and n → π*. shu.ac.ukelte.hu

The structure of this compound contains two primary chromophores: the phenyl ring and the nitrile group. The aromatic ring gives rise to intense π → π* transitions. The presence of substituents on the benzene (B151609) ring, such as the iodo and acetonitrilomethyl groups, can shift the absorption maxima (λmax) and affect their intensities. The nitrile group also has n → π* transitions, although these are typically much weaker than π → π* transitions. shu.ac.uk Increased conjugation in a molecule generally leads to a bathochromic shift (a shift to longer wavelengths) as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu

Interactive Table: Expected Electronic Transitions for this compound

| Transition | Involved Orbitals | Chromophore | Expected Wavelength Region (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π → π | π bonding to π antibonding | Phenyl Ring | ~200-280 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | n non-bonding to π antibonding | Nitrile (C≡N) | >200 | Low (10-100 L mol⁻¹ cm⁻¹) |

Note: The λmax values are influenced by the solvent used for the analysis due to stabilization effects on the ground and excited states. uomustansiriyah.edu.iq

Integrated Spectroscopic Approaches for Robust Structural Assignments

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive and robust structural elucidation of this compound and its adducts requires an integrated approach. specac.com Combining data from multiple analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), IR, and UV-Vis spectroscopy, allows for cross-validation and an unambiguous assignment of the molecular structure. nih.gov

The Synergy of Spectroscopic Techniques:

Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The fragmentation pattern observed in the mass spectrum offers crucial information about the molecule's connectivity and the stability of its fragments, helping to confirm the presence of the iodophenyl and acetonitrile moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise carbon-hydrogen framework of an organic molecule. rsc.org

¹H NMR reveals the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration). For this compound, it would show distinct signals for the aromatic protons and the methylene (-CH₂-) protons.

¹³C NMR provides information on the number and types of carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the nitrile group. rsc.org

Infrared (IR) and UV-Vis Spectroscopy: As detailed in section 6.3, IR confirms the presence of key functional groups (nitrile, aromatic ring), while UV-Vis provides information about the conjugated π-electron system. elte.hu

For the structural elucidation of an unknown compound suspected to be this compound, the process would typically involve obtaining the molecular formula from HRMS. IR spectroscopy would then quickly confirm the presence of a nitrile group. Subsequently, ¹H and ¹³C NMR would be used to piece together the exact arrangement of atoms, including the substitution pattern on the benzene ring. The combined data from these techniques provides a comprehensive and verified structural assignment. This integrated strategy is indispensable when characterizing novel adducts of this compound, where the points of attachment and resulting structural changes must be precisely determined. nih.govrsc.org

Theoretical and Computational Chemistry Studies on 3 Iodophenylacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-iodophenylacetonitrile. chembites.org These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and electronic properties without the need for empirical data. chembites.orgfiveable.me

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. numberanalytics.com It offers a good balance between accuracy and computational cost, making it suitable for studying systems like this compound. numberanalytics.com

Geometry Optimization: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its equilibrium geometry. This process involves minimizing the total energy of the molecule with respect to its atomic coordinates. psicode.orgresearchgate.net For iodinated aromatic compounds, specific functionals and basis sets are chosen to accurately account for the presence of the heavy iodine atom. For instance, hybrid functionals like B3LYP or M06-2X are often used in conjunction with basis sets such as LANL2DZ for the iodine atom and 6-31+G(d) or a larger cc-pVQZ+d for other atoms. gdut.edu.cnacs.orgresearchgate.net The optimization process continues until the forces on the atoms are negligible, indicating that a minimum on the potential energy surface has been reached. molcas.org

Energy Calculations: Once the geometry is optimized, DFT can be used to calculate various energetic properties. This includes the total electronic energy, which is a measure of the molecule's stability, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT Functionals and Basis Sets Used in Calculations for Iodinated Aromatic Compounds

| Functional | Basis Set for Iodine | Basis Set for Other Atoms | Key Application |

| M06-2X | LANL2DZ | 6-31+G(d) | Geometry optimization and transition state analysis. gdut.edu.cnacs.org |

| B3LYP | LanL2DZ | Not Specified | Prediction of NMR chemical shifts. benthamdirect.com |

| B3LYP | cc-pVQZ+d | cc-pVQZ+d | Calculation of heats of formation. researchgate.net |

| WB97XD | 6-311G(d,p) | 6-311G(d,p) | Calculation of heats of formation. researchgate.net |

This table is for illustrative purposes and the choice of functional and basis set can vary depending on the specific property being investigated.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. fiveable.me These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are known for their high accuracy, though they are often more computationally demanding than DFT. fiveable.menumberanalytics.com

For this compound, ab initio calculations can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, ab initio methods can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. fiveable.me This is crucial for understanding reactions involving the cyano or iodo groups of this compound.

Calculate Accurate Energetics: These methods can provide highly accurate calculations of reaction energies, activation barriers, and heats of formation, which are essential for predicting reaction feasibility and kinetics. nih.gov While computationally intensive, these calculations can serve as a benchmark for less demanding methods like DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "movie" of molecular behavior at the atomic level. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: Although the phenyl ring is relatively rigid, the cyanomethyl group has rotational freedom. MD simulations can explore the different conformations of the molecule and their relative stabilities. cresset-group.com

Study Intermolecular Interactions: In a condensed phase (liquid or solid), this compound molecules interact with each other and with solvent molecules. MD simulations can reveal the nature and strength of these interactions, such as van der Waals forces and dipole-dipole interactions, which influence the bulk properties of the substance. mdpi.com This is particularly relevant for understanding its solubility and behavior in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this includes:

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. benthamdirect.com Comparing these predicted shifts with experimental spectra helps to confirm the molecular structure. benthamdirect.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. thegoodscentscompany.com These predictions can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Discrepancies between calculated and experimental frequencies can sometimes be explained by intermolecular interactions, such as hydrogen bonding, in the experimental sample. science.gov

Computational Modeling of Reaction Pathways and Transition States

A key application of computational chemistry is the modeling of chemical reactions. mdpi.comnih.gov This involves identifying the most likely pathway a reaction will follow, known as the minimum energy pathway, and characterizing the high-energy transition state that must be overcome for the reaction to occur. mdpi.com

For this compound, this could involve studying:

Nucleophilic Substitution Reactions: Modeling the substitution of the iodine atom by various nucleophiles to understand the reaction mechanism and predict the feasibility of synthesizing different derivatives.

Reactions of the Nitrile Group: Investigating the hydrolysis, reduction, or other transformations of the cyano group.

By calculating the energies of reactants, products, intermediates, and transition states, computational models can determine the activation energy of a reaction. rsc.org This information is vital for understanding reaction rates and selectivity. Techniques like relaxed potential energy surface scans can be used to map out the energy landscape as a reaction progresses. uni-muenchen.de

Application of In Silico Methods in Rational Design of Derivatives

In silico methods, which encompass all the computational techniques discussed, play a crucial role in the rational design of new molecules with desired properties. mdpi.com By starting with the structure of this compound, computational tools can be used to predict how modifications to the molecule will affect its properties.

This process typically involves:

Defining a Target Property: This could be enhanced biological activity, improved material properties, or specific reactivity.

Generating Virtual Derivatives: Creating a library of virtual molecules by systematically modifying the structure of this compound (e.g., changing the position of the iodine, adding other substituents to the phenyl ring, or modifying the acetonitrile (B52724) group). mdpi.com

Computational Screening: Using methods like DFT and MD to predict the properties of these virtual derivatives. mdpi.com This allows for the rapid screening of many potential candidates without the need for time-consuming and expensive synthesis and testing. nih.gov

Prioritizing Candidates: Based on the computational results, a smaller, more manageable set of promising derivatives can be selected for actual synthesis and experimental validation.

This approach has the potential to significantly accelerate the discovery and development of new compounds based on the this compound scaffold for various applications. nih.gov

Future Perspectives and Emerging Research Avenues for 3 Iodophenylacetonitrile

Development of Novel Catalytic Methods for Enhanced Functionalization